4-[2-(Diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid
Description
4-[2-(Diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid is a chemical compound with a complex structure, often used in various scientific research and industrial applications. It is known for its unique properties and reactivity, making it a valuable compound in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
4-[2-(diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.C2H2O4/c1-4-15(5-2)8-9-18-13-7-6-12(11-16)10-14(13)17-3;3-1(4)2(5)6/h6-7,10-11H,4-5,8-9H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRFUGHEWWFQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)C=O)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-(diethylamino)ethyl chloride in the presence of a base to form 4-[2-(diethylamino)ethoxy]-3-methoxybenzaldehyde. This intermediate is then reacted with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[2-(Diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(Diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The diethylamino group plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride
- 2-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride
- 4-[2-(diethylamino)ethoxy]benzonitrile hydrochloride
Uniqueness
4-[2-(Diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid is unique due to its specific structural features, such as the presence of both diethylamino and methoxy groups, which confer distinct chemical and biological properties. These features make it more versatile in various applications compared to its similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
